(6-Amino-5-bromopyridin-2-yl)methanol
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Overview
Description
(6-Amino-5-bromopyridin-2-yl)methanol: is an organic compound with the molecular formula C6H7BrN2O and a molecular weight of 203.04 g/mol . This compound is characterized by the presence of an amino group, a bromine atom, and a hydroxymethyl group attached to a pyridine ring. It is commonly used in various chemical and pharmaceutical research applications due to its unique structural properties.
Preparation Methods
Synthetic Routes and Reaction Conditions:
Bromination of Pyridine Derivatives: One common method involves the bromination of pyridine derivatives. For instance, starting with 2-hydroxymethylpyridine, bromination can be achieved using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst such as iron or aluminum chloride.
Amination: The brominated intermediate can then undergo amination using ammonia or an amine source under suitable conditions to introduce the amino group at the desired position.
Industrial Production Methods:
Industrial production methods typically involve large-scale bromination and amination processes, often optimized for yield and purity. These methods may use continuous flow reactors and automated systems to ensure consistent production quality.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: (6-Amino-5-bromopyridin-2-yl)methanol can undergo oxidation reactions to form corresponding aldehydes or carboxylic acids. Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reduction reactions can convert the compound into its corresponding amine or alcohol derivatives. Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: The compound can participate in nucleophilic substitution reactions, where the bromine atom is replaced by other nucleophiles such as hydroxide, alkoxide, or thiolate ions.
Common Reagents and Conditions:
Oxidation: KMnO4, CrO3, H2SO4
Reduction: LiAlH4, NaBH4, H2/Pd-C
Substitution: NaOH, KOH, RONa (alkoxide)
Major Products:
Oxidation: Corresponding aldehydes or carboxylic acids
Reduction: Corresponding amines or alcohols
Substitution: Various substituted pyridine derivatives
Scientific Research Applications
Chemistry:
Synthesis of Complex Molecules: (6-Amino-5-bromopyridin-2-yl)methanol is used as a building block in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Biology:
Biological Probes: The compound can be used to create probes for studying biological systems, particularly those involving pyridine-containing biomolecules.
Medicine:
Drug Development: It serves as an intermediate in the synthesis of potential therapeutic agents, particularly those targeting neurological and inflammatory diseases.
Industry:
Material Science: The compound is used in the development of advanced materials, including polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of (6-Amino-5-bromopyridin-2-yl)methanol involves its interaction with specific molecular targets, such as enzymes or receptors, in biological systems. The amino and hydroxymethyl groups can form hydrogen bonds with target molecules, while the bromine atom can participate in halogen bonding. These interactions can modulate the activity of the target molecules, leading to various biological effects.
Comparison with Similar Compounds
(6-Bromo-pyridin-2-yl)methanol: Similar in structure but lacks the amino group, making it less versatile in certain chemical reactions.
2-Amino-6-bromopyridine: Lacks the hydroxymethyl group, which affects its solubility and reactivity.
(5-Bromopyrid-2-yl)methanol: Similar but with different substitution patterns, leading to variations in chemical behavior.
Uniqueness:
(6-Amino-5-bromopyridin-2-yl)methanol is unique due to the presence of both an amino group and a hydroxymethyl group on the pyridine ring. This combination allows for a wide range of chemical modifications and applications, making it a valuable compound in various fields of research and industry.
Properties
Molecular Formula |
C6H7BrN2O |
---|---|
Molecular Weight |
203.04 g/mol |
IUPAC Name |
(6-amino-5-bromopyridin-2-yl)methanol |
InChI |
InChI=1S/C6H7BrN2O/c7-5-2-1-4(3-10)9-6(5)8/h1-2,10H,3H2,(H2,8,9) |
InChI Key |
AETNNBIPSIIXGH-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(N=C1CO)N)Br |
Origin of Product |
United States |
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